molecular formula C24H24N2O3 B367632 2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one CAS No. 462606-38-8

2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one

Cat. No.: B367632
CAS No.: 462606-38-8
M. Wt: 388.5g/mol
InChI Key: BPTCJGVNSUEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a naphthyl group, a piperazinyl group, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid, followed by further reactions to introduce the piperazinyl and phenylacetyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Shares structural similarities but differs in the functional groups attached to the core structure.

    2-Ethoxynaphthalene: Similar naphthyl group but lacks the piperazinyl and phenylacetyl groups.

Uniqueness

2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-23(16-19-6-2-1-3-7-19)25-12-14-26(15-13-25)24(28)18-29-22-11-10-20-8-4-5-9-21(20)17-22/h1-11,17H,12-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCJGVNSUEYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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